![molecular formula C18H20N2O B2837743 3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 537018-29-4](/img/structure/B2837743.png)
3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a complex organic compound that features a benzimidazole core, a methylbenzyl group, and a propanol side chain
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as certain new oximes and their respective aromatic esters, have exhibited anti-candida activities
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other compounds, it may interact with its targets by binding to specific receptors or enzymes, thereby altering their function and leading to changes in cellular processes .
Biochemical Pathways
Given its potential anti-candida activity, it may be involved in pathways related to fungal growth and proliferation
Result of Action
Based on its potential anti-candida activity, it may inhibit the growth and proliferation of candida species, leading to a reduction in infection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the methylbenzyl group and the propanol side chain. Key steps include:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Addition of Propanol Side Chain: The final step involves the addition of the propanol side chain through a nucleophilic substitution reaction using 3-chloropropanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the alcohol group, forming a hydrocarbon.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-one.
Reduction: Formation of 3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propane.
Substitution: Formation of nitro or halogenated derivatives of the benzimidazole ring.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Antidiabetic Activity
Research has indicated that derivatives of benzimidazole compounds exhibit notable antidiabetic properties. Specifically, studies have shown that compounds similar to 3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol can enhance insulin sensitivity and improve glucose metabolism. For instance, a related compound demonstrated pronounced antihyperglycemic effects, which are crucial in managing type 2 diabetes mellitus .
2. Anticancer Potential
Benzimidazole derivatives have been explored for their anticancer properties. The structural characteristics of this compound suggest it may interact with various biological targets involved in cancer progression. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Table 1: Pharmacological Activities of Benzimidazole Derivatives
Case Studies
Case Study 1: Antidiabetic Effects
A study conducted on a derivative of the benzimidazole class demonstrated significant improvements in glucose tolerance tests in diabetic rodent models. The compound was observed to lower fasting blood glucose levels and improve insulin sensitivity markers significantly .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with a benzimidazole derivative showed a dose-dependent increase in apoptosis markers, suggesting potential use as an anticancer agent. The compound was effective at low micromolar concentrations, indicating high potency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-methylbenzyl)-1H-benzo[d]imidazole: Lacks the propanol side chain.
3-(1H-benzo[d]imidazol-2-yl)propan-1-ol: Lacks the methylbenzyl group.
1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol: Has an ethanol side chain instead of propanol.
Uniqueness
3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is unique due to the combination of its benzimidazole core, methylbenzyl group, and propanol side chain. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
Biologische Aktivität
3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₆H₁₆N₂O
- Molecular Weight : 252.311 g/mol
- CAS Number : 537018-30-7
This compound features a benzimidazole moiety, which is known for its role in various pharmacological activities, including anti-cancer and anti-diabetic effects.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The process often utilizes methods such as cyclocondensation and alkylation to achieve the desired structure.
Antidiabetic Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antidiabetic properties. For instance, studies have shown that compounds similar to this compound can reduce insulin resistance and restore pancreatic β-cell function, making them potential candidates for treating type 2 diabetes .
Anticancer Activity
The compound has demonstrated promising anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The results indicated that the compound inhibited cell proliferation significantly, with IC₅₀ values in the low micromolar range .
In particular, compounds with similar structural motifs were found to inhibit tubulin polymerization, a critical mechanism in cancer cell division. This activity leads to cell cycle arrest and apoptosis in cancer cells .
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in metabolic pathways and cell growth regulation. The benzimidazole core facilitates binding to specific enzymes or receptors, influencing downstream signaling pathways associated with insulin sensitivity and tumor growth .
Study 1: Antidiabetic Effects
In a controlled study involving diabetic animal models, administration of the compound resulted in a significant reduction in blood glucose levels compared to the control group. Histological analysis revealed improved pancreatic morphology and function, indicating a restoration of normal insulin secretion mechanisms .
Study 2: Anticancer Activity
A series of experiments assessed the cytotoxicity of the compound against multiple cancer cell lines. The findings showed that treatment with this compound led to increased apoptosis rates, as evidenced by flow cytometry assays. The compound's ability to disrupt microtubule dynamics was confirmed through immunofluorescence studies .
Data Summary Table
Biological Activity | Cell Line Tested | IC₅₀ (µM) | Mechanism |
---|---|---|---|
Antidiabetic | Diabetic Rats | N/A | Insulin Sensitivity Restoration |
Anticancer | HeLa | 10 | Tubulin Polymerization Inhibition |
Anticancer | A549 | 16 | Apoptosis Induction |
Eigenschaften
IUPAC Name |
3-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-6-4-7-15(12-14)13-20-17-9-3-2-8-16(17)19-18(20)10-5-11-21/h2-4,6-9,12,21H,5,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVFRNPGIIXNAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.